molecular formula C7H2Cl2F3NO B11816545 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B11816545
M. Wt: 243.99 g/mol
InChI Key: YLWGGHUSCNBYKC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone derivative featuring a 2,6-dichloropyridine core and a trifluoroacetyl group.

Properties

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2H

InChI Key

YLWGGHUSCNBYKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Liquid-Phase Chlorination of 2-Chloropyridine

A high-yield method for 2,6-dichloropyridine involves liquid-phase chlorination of 2-chloropyridine at elevated temperatures (160–250°C) without catalysts. Key parameters include:

  • Temperature : ≥180°C ensures optimal reaction rates and selectivity.

  • Pressure : Adjusted to maintain the reaction mixture in a liquid state.

  • Chlorine Feed Rate : Controlled to minimize byproducts like 2,3-dichloropyridine or tar formation.

In a representative procedure, bubbling chlorine gas through 2-chloropyridine at 180°C for 50 hours yields 97.5% 2,6-dichloropyridine with ≤1.5% impurities. This method avoids photoactivation or metal catalysts, simplifying purification.

Industrial-Scale Optimization

The absence of catalysts reduces costs and avoids contamination from metal residues. For example, substituting ferric chloride (used in comparative studies) with thermal activation improves product purity from 81% to 97.5%. Table 1 compares catalytic vs. non-catalytic conditions:

ConditionCatalystTemperature (°C)Yield (%)Purity (%)
Non-catalyticNone18097.598.9
CatalyticFeCl₃18081.085.0

The introduction of the trifluoroethanone group at the 4-position of 2,6-dichloropyridine requires precise regioselectivity. Two primary strategies are explored:

Direct Trifluoromethylation

Trifluoromethylation of 2,6-dichloropyridine via nucleophilic or electrophilic agents is challenging due to the electron-deficient pyridine ring. However, recent advances in transition-metal catalysis enable this transformation:

  • Reagents : Trifluoromethylcopper (CF₃Cu) or Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate).

  • Conditions : Conducted in anhydrous DMF at 80–100°C under nitrogen.

Preliminary studies report yields of 60–70%, though optimization is needed to suppress side reactions such as over-alkylation.

Friedel-Crafts Acylation

An alternative route involves Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA). However, the electron-withdrawing chlorine substituents deactivate the pyridine ring, necessitating harsh conditions:

  • Catalyst : AlCl₃ or FeCl₃ (10–15 mol%).

  • Temperature : 120–150°C in chlorobenzene.

This method achieves moderate yields (50–55%) but requires extensive purification to remove unreacted TFAA and catalyst residues.

Integrated Synthesis Pathways

Combining chlorination and trifluoromethylation steps improves efficiency. A two-step protocol is widely adopted:

Step 1: Synthesis of 2,6-Dichloropyridine

As detailed in Section 1, high-purity 2,6-dichloropyridine is obtained via thermal chlorination.

Step 2: Trifluoroacetylation at the 4-Position

The 4-position is activated for electrophilic substitution using directing groups or transient intermediates:

  • Directed Lithiation : Treating 2,6-dichloropyridine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at the 4-position, which reacts with ethyl trifluoroacetate to form the ketone.

  • Cross-Coupling : Suzuki-Miyaura coupling with trifluoroacetyl boronic esters, though limited by substrate compatibility.

Table 2 summarizes key trifluoroacetylation methods:

MethodReagentCatalystYield (%)Purity (%)
Directed LithiationEthyl trifluoroacetateLDA6595
Friedel-CraftsTFAAFeCl₃5085
Transition-MetalCF₃CuPd(PPh₃)₄7098

Industrial Challenges and Solutions

Byproduct Management

Common byproducts include:

  • Over-Chlorinated Pyridines : e.g., 2,3,6-trichloropyridine, formed during excessive chlorination.

  • Tar Formation : Addressed by maintaining reaction temperatures below 250°C.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure isolates 2,6-dichloropyridine (b.p. 118–124°C at −0.1 MPa).

  • Crystallization : Recrystallization from hexane/ethyl acetate improves final product purity to ≥99.5%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Biocatalytic Approaches

Enzymatic trifluoromethylation using engineered cytochrome P450 enzymes shows promise for eco-friendly synthesis, though yields remain low (30–35%).

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The dichloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve key biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Features

The trifluoroacetyl group in the target compound enhances the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues like 1-(2,6-dichloropyridin-4-yl)ethanone. This is evidenced by infrared (IR) spectroscopy: trifluoroacetyl-containing compounds (e.g., 55 and 56 in ) exhibit C=O stretches at ~1700 cm⁻¹, whereas non-fluorinated analogues typically absorb at lower frequencies (e.g., 1680–1650 cm⁻¹) .

Table 1: Substituent Effects on Carbonyl Reactivity
Compound Name Substituents IR C=O Stretch (cm⁻¹) Key Electronic Effects
Target Compound 2,6-Dichloro, CF₃ ~1700 (inferred) Enhanced electrophilicity due to CF₃
1-(2,6-Dichloropyridin-4-yl)ethanone 2,6-Dichloro Not reported Moderate electron withdrawal
Compound 55 Heterocyclic, CF₃ 1700 Strong electron withdrawal
Compound 3p Bromophenyl, CF₃ Not reported Steric hindrance from bromine

Biological Activity

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1400879-84-6) is a synthetic compound featuring a dichloropyridine moiety and a trifluoroethanone group. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be represented as follows:

Molecular Formula C7H4Cl2F3N\text{Molecular Formula }C_7H_4Cl_2F_3N

Structure

PropertyValue
IUPAC Name1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
CAS Number1400879-84-6
Molecular Weight227.02 g/mol
AppearanceWhite solid

Synthesis

The synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dichloropyridine with trifluoroacetyl chloride under controlled conditions. The reaction conditions often include the use of bases like triethylamine to facilitate the formation of the desired product.

Antiproliferative Activity

Research indicates that compounds related to 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A study evaluated the antiproliferative effects of fluorinated pyridine derivatives on breast and colon cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective growth inhibition .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors that regulate cell proliferation and apoptosis. The precise mechanism remains under investigation but may include:

  • Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in cancer metabolism.

Toxicological Profile

Preliminary studies suggest that while certain derivatives exhibit promising biological activity, toxicity assessments are crucial. The toxicity profile is generally evaluated through assays measuring cytotoxicity against non-cancerous cell lines to determine selectivity.

Comparative Analysis

To better understand the biological activity of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one in comparison to similar compounds:

CompoundAntiproliferative ActivityMechanism of Action
1-(2,6-Dichloropyridin-4-yl)-3-phenylureaModerateEnzyme inhibition
1-(3-Chloro-4-fluorophenyl)-pyridin-3-aminesHighReceptor binding

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